1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline
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Overview
Description
1-(6-Chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline is an organic compound that features a quinoline core substituted with a sulfonyl group and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-sulfonyl chloride and 3-methyl-3,4-dihydro-2H-quinoline.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid generated during the reaction.
Procedure: The 6-chloropyridine-3-sulfonyl chloride is added dropwise to a solution of 3-methyl-3,4-dihydro-2H-quinoline in the chosen solvent, followed by the addition of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound can affect various biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridin-3-yl)sulfonyl-2-methyl-3,4-dihydro-2H-quinoline: Similar structure but with a different substitution pattern.
1-(6-Bromopyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline: Bromine instead of chlorine.
1-(6-Chloropyridin-3-yl)sulfonyl-3,4-dihydro-2H-quinoline: Lacks the methyl group.
Uniqueness
1-(6-Chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials.
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-11-8-12-4-2-3-5-14(12)18(10-11)21(19,20)13-6-7-15(16)17-9-13/h2-7,9,11H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPXRGNLVCWCKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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